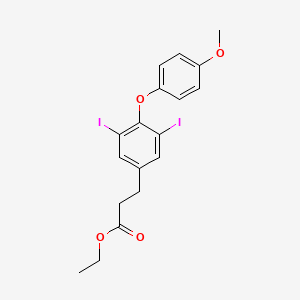

3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of iodine atoms, a methoxy group, and a phenoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a benzene ring followed by the introduction of the methoxy and phenoxy groups. The final step involves esterification to form the ethyl ester derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of other functional groups.

Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Methyl-3,5-diiodo-4-(4’-methoxyphenoxy)benzoate (DIME): A hormonally inactive analog of thyroid hormones with antitumor activity.

1-[3,5-diiodo-4-(4’-methoxyphenoxy)-phenyl]-ethanone (DIPE): A non-hydrolyzable analog of DIME with similar biological effects.

Uniqueness

3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. Its combination of iodine atoms, methoxy, and phenoxy groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester (CAS Number: 101792-51-2) is a compound notable for its structural similarity to thyroid hormones, which has led to investigations into its biological activities. This article summarizes the compound's biological activity, including its synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,5-diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester is C18H18I2O4, with a molecular weight of approximately 552.1 g/mol. The compound features two iodine atoms at the 3 and 5 positions of the benzene ring, and a methoxyphenoxy group at the para position, contributing to its unique reactivity and biological properties .

Thyroid Hormone Analogs

The primary focus of research on this compound has been its role as an intermediate in synthesizing thyroid hormone analogs. Due to its structural resemblance to natural thyroid hormones such as thyroxine (T4) and triiodothyronine (T3), it is hypothesized that this compound may exhibit similar biological effects, particularly in modulating metabolic processes and influencing growth and development.

Key Biological Activities:

- Thyroid Function Modulation: The compound is used in studies aimed at understanding thyroid function and disorders. Its analogs have been investigated for their ability to mimic or inhibit the action of thyroid hormones.

- Potential Antioxidant Properties: Some studies suggest that compounds with similar structures possess antioxidant properties, which could be beneficial in neuroprotective contexts .

Synthesis

The synthesis of 3,5-diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester typically involves multi-step organic reactions. The general synthetic pathway includes:

- Formation of the benzene ring with iodine substitutions.

- Introduction of the methoxyphenoxy group via etherification techniques.

- Esterification with propanoic acid derivatives.

This synthetic route is crucial for producing compounds with desired yields and purity levels for further biological testing.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 3,5-diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester:

- Neuroprotective Effects: Research on related methoxyphenolic compounds indicates potential neuroprotective effects against oxidative stress in neuronal cell lines. For example, studies on similar structures have demonstrated their ability to protect against glutamate-induced neurotoxicity .

- Metabolic Studies: Investigations into thyroid hormone analogs have shown that they can influence metabolic pathways significantly. For instance, certain analogs have been noted to enhance metabolic rates in animal models, suggesting that 3,5-diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester may similarly affect metabolism .

Comparative Analysis

To understand the uniqueness of 3,5-diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester better, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Thyroxine (T4) | C15H11I4N | Naturally occurring thyroid hormone |

| Triiodothyronine (T3) | C15H12I3N | Active form of thyroid hormone |

| Levothyroxine | C15H11I4N | Synthetic form used in therapy |

| 3,5-Diiodothyroacetic Acid | C8H8I2O2 | Analog used in metabolic studies |

This table highlights how the structural characteristics of these compounds influence their biological activities and therapeutic applications.

Properties

Molecular Formula |

C18H18I2O4 |

|---|---|

Molecular Weight |

552.1 g/mol |

IUPAC Name |

ethyl 3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate |

InChI |

InChI=1S/C18H18I2O4/c1-3-23-17(21)9-4-12-10-15(19)18(16(20)11-12)24-14-7-5-13(22-2)6-8-14/h5-8,10-11H,3-4,9H2,1-2H3 |

InChI Key |

ABHQEQPZUBPSHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.